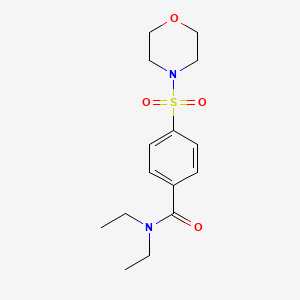![molecular formula C11H13ClN4 B11060883 2-[1-(3-Chlorophenyl)-1,2,3-triazol-4-yl]propan-2-amine](/img/structure/B11060883.png)
2-[1-(3-Chlorophenyl)-1,2,3-triazol-4-yl]propan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(3-CHLOROPHENYL)-1H-1,2,3-TRIAZOL-4-YL]-1-METHYLETHYLAMINE is a compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their diverse applications in pharmaceuticals, agrochemicals, and material sciences . The presence of the 3-chlorophenyl group and the triazole ring in its structure makes it a compound of interest for various scientific research and industrial applications.
Preparation Methods
The synthesis of 1-[1-(3-CHLOROPHENYL)-1H-1,2,3-TRIAZOL-4-YL]-1-METHYLETHYLAMINE can be achieved through several synthetic routes. One common method involves the use of “Click” chemistry, specifically the Huisgen 1,3-dipolar cycloaddition reaction between azides and alkynes . This reaction is typically carried out in the presence of a copper(I) catalyst in an aqueous medium, which provides high yields and selectivity.
For industrial production, the synthesis may involve the use of more scalable methods such as continuous flow chemistry, which allows for better control over reaction conditions and higher throughput.
Chemical Reactions Analysis
1-[1-(3-CHLOROPHENYL)-1H-1,2,3-TRIAZOL-4-YL]-1-METHYLETHYLAMINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[1-(3-CHLOROPHENYL)-1H-1,2,3-TRIAZOL-4-YL]-1-METHYLETHYLAMINE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-[1-(3-CHLOROPHENYL)-1H-1,2,3-TRIAZOL-4-YL]-1-METHYLETHYLAMINE involves its interaction with specific molecular targets. For example, as a carbonic anhydrase-II inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby affecting the physiological processes that depend on this enzyme . The triazole ring and the 3-chlorophenyl group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
1-[1-(3-CHLOROPHENYL)-1H-1,2,3-TRIAZOL-4-YL]-1-METHYLETHYLAMINE can be compared with other similar compounds such as:
1-(3-Chlorophenyl)piperazine: This compound also contains a 3-chlorophenyl group but has a piperazine ring instead of a triazole ring.
1-(2-Chlorophenyl)piperazine: Similar to the above compound but with the chlorine atom in the ortho position.
1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine: This compound has an additional chloropropyl group attached to the piperazine ring.
The uniqueness of 1-[1-(3-CHLOROPHENYL)-1H-1,2,3-TRIAZOL-4-YL]-1-METHYLETHYLAMINE lies in its triazole ring, which imparts distinct chemical and biological properties compared to piperazine derivatives.
Properties
Molecular Formula |
C11H13ClN4 |
|---|---|
Molecular Weight |
236.70 g/mol |
IUPAC Name |
2-[1-(3-chlorophenyl)triazol-4-yl]propan-2-amine |
InChI |
InChI=1S/C11H13ClN4/c1-11(2,13)10-7-16(15-14-10)9-5-3-4-8(12)6-9/h3-7H,13H2,1-2H3 |
InChI Key |
GRMVDFGXEUYFNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CN(N=N1)C2=CC(=CC=C2)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



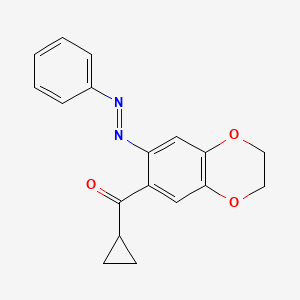
![N-[2-(4-fluorophenyl)ethyl]-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-3-(3,4,5-trimethoxyphenyl)propanamide](/img/structure/B11060811.png)
![(6-Bromo-4,7-dimethoxy-1,3-benzodioxol-5-yl)[3-(3,4-dimethoxyphenyl)oxiran-2-yl]methanone](/img/structure/B11060815.png)
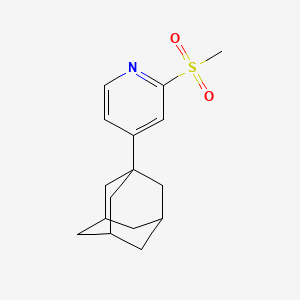
![N-(4-fluorobenzyl)-2-{5-[3-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetamide](/img/structure/B11060822.png)
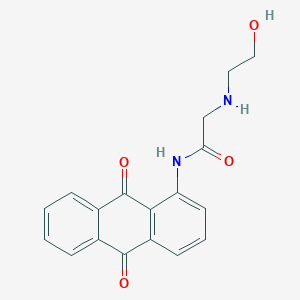
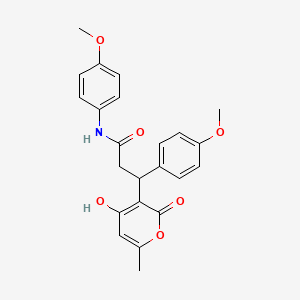
![1-{2-deoxy-3-O-[(3,4,5-trimethoxyphenyl)carbonyl]pentofuranosyl}-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B11060842.png)
![3-hydroxy-4-[(3-methoxyphenyl)carbonyl]-1-(pyridin-4-ylmethyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11060846.png)
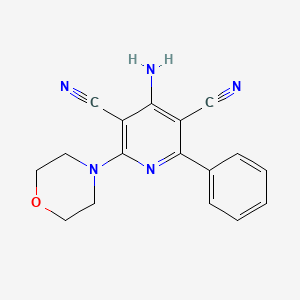
![N-{[5-(2,4-dichlorophenyl)furan-2-yl]methyl}-3-nitropyridin-2-amine](/img/structure/B11060867.png)
![1-acetyl-4-[(7-nitro-1-benzofuran-5-yl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11060875.png)
